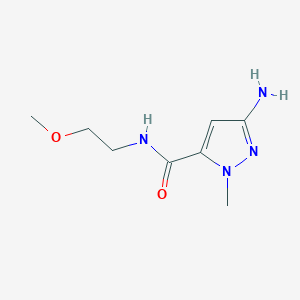![molecular formula C5H9NO3S B3047404 Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- CAS No. 138999-33-4](/img/structure/B3047404.png)
Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]-
Vue d'ensemble
Description
Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- is a versatile chemical compound with the molecular formula C5H9NO3S and a molecular weight of 163.2 g/mol. It is known for its intricate structure, which includes a central three-carbon chain (propane), a methyl group attached to the second carbon, a nitrile group also attached to the second carbon, and a methylsulfonyl group bonded to the second carbon, adjacent to the nitrile group. This combination of functional groups creates a polar molecule with unique reactivity properties.
Mécanisme D'action
Biochemical Pathways
It is also used as a RAFT agent in controlled radical polymerization , which suggests that it may influence polymerization pathways.
Result of Action
and as a RAFT agent in controlled radical polymerization suggests that it may have significant effects on the synthesis of polymers and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- can be synthesized through various methods. One common approach involves the reaction of 2-methyl-2-propanenitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitrile group (C≡N) is susceptible to attack by nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Hydrolysis: Under strong acidic or basic conditions, the molecule can undergo hydrolysis, breaking the bonds between the functional groups and forming smaller molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used to facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: The major products are derivatives with new carbon-nitrogen bonds.
Hydrolysis: The major products include smaller molecules such as carboxylic acids or amides, depending on the reaction conditions.
Applications De Recherche Scientifique
Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- is utilized in various scientific research fields due to its unique properties:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Industry: The compound is employed in material science for the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propionitrile (Ethyl Cyanide): A simple aliphatic nitrile with the formula CH3CH2CN.
Acetonitrile: A smaller nitrile compound with the formula CH3CN.
Butyronitrile: A four-carbon nitrile with the formula CH3CH2CH2CN.
Uniqueness
Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- is unique due to its combination of functional groups, which provide distinct reactivity and versatility compared to simpler nitriles like propionitrile and acetonitrile . The presence of both electron-withdrawing and electron-donating groups in the molecule enhances its potential for diverse chemical reactions and applications.
Propriétés
IUPAC Name |
2-cyanopropan-2-yl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-5(2,4-6)9-10(3,7)8/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGDEQPXPVCVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453358 | |
| Record name | Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138999-33-4 | |
| Record name | Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Silane, [(2-iodophenyl)ethynyl]trimethyl-](/img/structure/B3047327.png)


![9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione](/img/structure/B3047335.png)






